molecular formula C21H25N3O3S B4992026 1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one

1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one

Cat. No.: B4992026
M. Wt: 399.5 g/mol
InChI Key: LTQCCNSCLFXXIN-UHFFFAOYSA-N
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Description

1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a phenylpiperazine moiety, and a sulfonylphenyl group, making it a unique and versatile molecule in the field of drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Phenylpiperazine: The synthesis begins with the formation of phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.

    Sulfonylation: The phenylpiperazine is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Cyclization: The final step involves the cyclization of the intermediate product with a piperidinone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to sigma receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

Uniqueness

1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one stands out due to its unique combination of functional groups, which confer distinct pharmacological properties. Its sulfonylphenyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery.

Properties

IUPAC Name

1-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21-8-4-5-13-24(21)19-9-11-20(12-10-19)28(26,27)23-16-14-22(15-17-23)18-6-2-1-3-7-18/h1-3,6-7,9-12H,4-5,8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQCCNSCLFXXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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